molecular formula C10H21NO3 B2422517 tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate CAS No. 1932813-35-8

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No. B2422517
M. Wt: 203.282
InChI Key: OXVUGSGNURZEOU-JGVFFNPUSA-N
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Description

The compound “tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate” is an important intermediate product in the synthesis of Edoxaban . Edoxaban is a direct inhibitor of coagulation factor Xa and is sold under the trade name Lixiana® as an oral anticoagulant .


Synthesis Analysis

The synthesis of a similar compound, “tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate”, involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, then adding a base .


Molecular Structure Analysis

The molecular formula of “tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate” is C14H27N3O3 .


Physical And Chemical Properties Analysis

The physical form of a similar compound, “tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate”, is described as a liquid or low melting solid .

Scientific Research Applications

Biodegradation and Environmental Fate

Ethyl tert-butyl ether (ETBE), a structurally related compound to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with the initial biodegradation involving hydroxylation by a monooxygenase enzyme. The presence of co-contaminants in the environment may affect the biodegradation of ETBE, either limiting or enhancing it through processes like cometabolism (Thornton et al., 2020).

Pharmacological and Genetic Studies

Compounds structurally similar to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate have been studied for their modulatory effects on lung adenoma formation in mice. One study found that butylated hydroxytoluene (BHT), a food additive, can modulate lung adenomas in mice treated with the carcinogen urethan, showing both prophylactic and tumor-enhancing activities depending on the treatment regimen (Malkinson & Beers, 1984).

Metabolism and Toxicokinetics

The metabolism and toxicokinetics of related compounds like ethyl tert-butyl ether (ETBE) have been studied to understand their behavior in biological systems. One study evaluated the uptake, disposition, and potential biomarkers of ETBE in humans. The research suggested that tertiary butyl alcohol (TBA) could be a more appropriate biomarker for ETBE exposure than the parent ether itself, based on the blood and urine profiles and kinetic patterns (Nihlen et al., 1998).

Safety And Hazards

Safety information for a similar compound, “tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate”, includes hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl N-[(2S,3R)-2-hydroxypentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

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